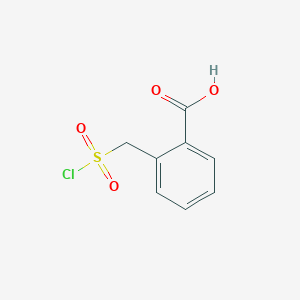

2-((Chlorosulfonyl)methyl)benzoic acid

Description

Significance of Aryl-Substituted Benzoic Acids in Chemical Transformations

Aryl-substituted benzoic acids, a class of compounds characterized by a benzene (B151609) ring attached to a carboxyl group, are fundamental components in the landscape of organic chemistry. wikipedia.org They are not only prevalent in naturally occurring molecules but also serve as crucial intermediates in the biosynthesis of many secondary metabolites. wikipedia.org Their importance is underscored by their widespread application in industrial synthesis, particularly as precursors for a vast array of organic substances. wikipedia.org

In medicinal chemistry and drug discovery, the benzoic acid scaffold is a common motif found in numerous therapeutic agents. acs.org The carboxyl group can participate in a variety of chemical reactions, including esterification, amidation, and conversion to more reactive derivatives like acid chlorides. wikipedia.org Furthermore, the aromatic ring can be modified through electrophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities. acs.org This synthetic versatility makes aryl-substituted benzoic acids indispensable starting materials for creating complex molecules with potential biological activities. researchgate.netresearchgate.net

Overview of Chlorosulfonylated Organic Compounds in Synthetic Chemistry

Chlorosulfonylated organic compounds, particularly aryl sulfonyl chlorides, are highly valuable reagents in synthetic chemistry. The sulfonyl chloride functional group (-SO₂Cl) is a potent electrophile, making it highly reactive toward a wide range of nucleophiles. This reactivity is harnessed in the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmaceutical applications, including antibacterial and antineoplastic agents. ontosight.ainih.gov

The synthesis of sulfonyl chlorides has traditionally involved harsh reaction conditions. nih.gov However, modern synthetic methods are continuously being developed to provide safer and more efficient access to these important intermediates. organic-chemistry.orgorganic-chemistry.org Beyond their role in synthesizing sulfonamides, sulfonyl chlorides are used to prepare sulfonic esters and sulfones, further expanding their utility. ontosight.ai The development of compounds containing a chlorosulfonyl group is significant for creating diverse molecular libraries for screening in drug discovery and materials science. beilstein-journals.orgnih.gov

Role of 2-((Chlorosulfonyl)methyl)benzoic acid as a Unique Bifunctional Building Block

This compound is a prime example of a bifunctional building block, a class of molecules that contain two distinct reactive sites. spectrumchemical.com Its structure incorporates both a carboxylic acid group (-COOH) and a chlorosulfonylmethyl group (-CH₂SO₂Cl) positioned ortho to each other on a benzene ring. This unique arrangement allows for selective and sequential reactions, providing a strategic advantage in multistep syntheses.

The two functional groups exhibit different chemical reactivities. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the sulfonyl chloride readily reacts with amines, alcohols, and other nucleophiles to form sulfonamides and sulfonic esters, respectively. This orthogonality enables chemists to build molecular complexity in a controlled manner. For instance, one group can be reacted while the other remains protected or inert, to be transformed in a subsequent step. This capacity for selective modification makes this compound a versatile scaffold for constructing complex heterocyclic systems and other targeted molecules. researchgate.net

Table 1: Chemical Properties and Identifiers for this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1292209-81-4 | C₈H₇ClO₄S | 234.66 |

| Methyl 2-((chlorosulfonyl)methyl)benzoate | 103342-27-4 | C₉H₉ClO₄S | 248.68 nih.gov |

| 3-(Chlorosulfonyl)benzoic acid | 4025-64-3 | C₇H₅ClO₄S | 220.63 nist.govsigmaaldrich.com |

| 4-(Chlorosulfonyl)benzoic acid | 10130-89-9 | C₇H₅ClO₄S | 220.63 nih.gov |

Scope and Relevance of Research on this compound

The research interest in this compound stems from its potential as a versatile intermediate in the synthesis of novel organic compounds. Its bifunctional nature opens avenues for the creation of diverse molecular libraries for high-throughput screening in drug discovery. The ability to selectively functionalize the carboxylic acid and the sulfonyl chloride moieties allows for the systematic exploration of chemical space around a central phenyl scaffold.

Future research is likely to focus on exploiting the unique ortho-positioning of the two functional groups to synthesize novel heterocyclic compounds through intramolecular cyclization reactions. Such structures are often privileged scaffolds in medicinal chemistry. Furthermore, this building block could find applications in materials science for the development of new polymers or functional materials where the distinct reactivity of each group can be used to control cross-linking or surface modification. The continued exploration of the synthetic utility of this compound is poised to contribute valuable tools and strategies to the broader field of organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(chlorosulfonylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c9-14(12,13)5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUNVKQUGFAZTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 2 Chlorosulfonyl Methyl Benzoic Acid Reactivity

Electrophilic Nature of the Chlorosulfonyl Moiety in 2-((Chlorosulfonyl)methyl)benzoic acid

The chlorosulfonyl group (-SO₂Cl) is inherently electrophilic due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. This polarization makes the sulfur atom highly susceptible to attack by nucleophiles. In this compound, the sulfonyl group is attached to a methylene (B1212753) bridge, which in turn is connected to the benzene (B151609) ring. This arrangement classifies it as a benzyl-type sulfonyl chloride. The reactivity of the chlorosulfonyl moiety is a key feature of this molecule, driving many of its characteristic reactions.

The electrophilicity of the sulfur atom facilitates nucleophilic substitution reactions, where the chloride ion acts as a good leaving group. The general mechanism involves the attack of a nucleophile on the sulfur atom, leading to the formation of a trigonal bipyramidal intermediate or a concerted transition state, followed by the departure of the chloride ion.

Nucleophilic Substitution Reactions at the Sulfur Center

Nucleophilic substitution at the sulfur center of this compound is a fundamental aspect of its reactivity. A wide range of nucleophiles can displace the chloride ion, leading to the formation of various sulfonated derivatives. Common nucleophiles include water, alcohols, amines, and thiols.

The generally accepted mechanism for nucleophilic substitution at a sulfonyl sulfur is a bimolecular nucleophilic substitution (Sɴ2) type mechanism. rsc.org In this process, the nucleophile attacks the sulfur atom, and the chloride ion leaves in a concerted step or through a short-lived intermediate.

The rates of these substitution reactions are influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For instance, the hydrolysis of related aromatic sulfonyl chlorides has been shown to proceed via an Sɴ2 mechanism. rsc.org

Below is a table illustrating the reactivity of sulfonyl chlorides with various nucleophiles:

| Nucleophile (Nu⁻) | Product | Product Class |

| H₂O | 2-((Sulfomethyl)methyl)benzoic acid | Sulfonic Acid |

| ROH (Alcohol) | Alkyl 2-((sulfomethyl)methyl)benzoate | Sulfonate Ester |

| RNH₂ (Primary Amine) | N-Alkyl-2-((sulfomethyl)methyl)benzamide | Sulfonamide |

| R₂NH (Secondary Amine) | N,N-Dialkyl-2-((sulfomethyl)methyl)benzamide | Sulfonamide |

Reactivity Profiles of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) in this compound exhibits its own characteristic reactivity. It can act as a proton donor (acid) and its conjugate base, the carboxylate, can act as a nucleophile. The presence of the electron-withdrawing chlorosulfonylmethyl group is expected to increase the acidity of the carboxylic acid compared to benzoic acid itself.

The carboxylic acid can undergo typical reactions such as esterification with alcohols under acidic conditions and salt formation with bases. Furthermore, the carboxylate group can participate as an intramolecular nucleophile, attacking the electrophilic sulfur center of the chlorosulfonyl moiety, a pathway that is highly dependent on the reaction conditions.

Intramolecular Cyclization Pathways and Ring Formation

A significant feature of the reactivity of this compound is its propensity to undergo intramolecular cyclization due to the ortho positioning of the carboxylic acid and chlorosulfonylmethyl groups. This neighboring group participation can lead to the formation of a six-membered heterocyclic ring system. libretexts.org

Under basic conditions, the carboxylic acid is deprotonated to form the carboxylate anion. This internal nucleophile can then attack the electrophilic sulfur atom of the chlorosulfonyl group, displacing the chloride ion and forming a cyclic mixed anhydride of a sulfonic and carboxylic acid, a sultone analog. This process is a classic example of anchimeric assistance, where the neighboring group enhances the reaction rate. wikipedia.orgchemeurope.com The formation of such cyclic products is a key pathway in the synthesis of saccharin (B28170) and its derivatives. mdpi.com

The general mechanism for the intramolecular cyclization is as follows:

Deprotonation of the carboxylic acid to form the carboxylate.

Intramolecular nucleophilic attack of the carboxylate on the sulfonyl sulfur.

Displacement of the chloride leaving group to form the cyclic product.

Influence of Reaction Conditions (e.g., pH, Solvent, Temperature) on Reaction Mechanisms

The reaction pathways of this compound are highly sensitive to the reaction conditions.

pH: The pH of the reaction medium plays a critical role in determining the dominant reaction mechanism.

Acidic to Neutral Conditions (pH < 7): Under these conditions, the carboxylic acid is protonated and is a poor nucleophile. Therefore, intermolecular nucleophilic substitution by external nucleophiles (like water) at the sulfonyl center is the predominant reaction, leading to the formation of the corresponding sulfonic acid. rsc.org

Alkaline Conditions (pH > 7): In basic media, the carboxylic acid is deprotonated to the carboxylate anion. This potent internal nucleophile can readily attack the sulfonyl center, favoring the intramolecular cyclization pathway to form the cyclic product. The rate of alkaline hydrolysis of sulfonyl chlorides is generally much faster than neutral hydrolysis. rsc.org

Solvent: The choice of solvent can significantly influence the rates and mechanisms of both intermolecular and intramolecular reactions.

Polar Protic Solvents (e.g., water, alcohols): These solvents can solvate both the nucleophile and the leaving group, and can also act as nucleophiles themselves. In the absence of a strong base, solvolysis is a common reaction pathway.

Polar Aprotic Solvents (e.g., acetonitrile, DMF): These solvents are less capable of solvating anions, which can enhance the nucleophilicity of the carboxylate and potentially increase the rate of intramolecular cyclization.

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of all possible reactions. The effect of temperature on the product distribution will depend on the relative activation energies of the competing pathways (intermolecular substitution vs. intramolecular cyclization).

The following table summarizes the expected major reaction pathway under different general conditions:

| pH | Solvent | Predominant Reaction Pathway | Major Product |

| Acidic/Neutral | Polar Protic (e.g., Water) | Intermolecular Nucleophilic Substitution (Hydrolysis) | 2-((Sulfomethyl)methyl)benzoic acid |

| Alkaline | Aprotic or Protic | Intramolecular Cyclization | Cyclic Sulfonic-Carboxylic Anhydride |

Derivatization and Functionalization Strategies of 2 Chlorosulfonyl Methyl Benzoic Acid

Synthesis of Sulfonamide Derivatives from 2-((Chlorosulfonyl)methyl)benzoic acid

The chlorosulfonyl group is a potent electrophile, readily reacting with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages (-SO₂NHR or -SO₂NR₂). This reaction is one of the most fundamental transformations of this compound. The synthesis is typically carried out by treating the sulfonyl chloride with the desired amine in the presence of a base to scavenge the hydrochloric acid (HCl) byproduct. chemrxiv.orgresearchgate.net Common bases include pyridine (B92270) or triethylamine, and the reaction is often performed in an inert solvent like dichloromethane (B109758) (DCM) at cool temperatures to control reactivity. This modular approach allows for the introduction of a vast array of substituents, depending on the amine used, making it a cornerstone for creating libraries of compounds for various applications, including medicinal chemistry. researchgate.netnih.gov

| Amine Reactant | Typical Reagents and Conditions | Product Structure |

|---|---|---|

| Ammonia (B1221849) (NH₃) | Aqueous Ammonia, THF, 0 °C to RT | 2-((Aminosulfonyl)methyl)benzoic acid |

| Aniline (B41778) | Pyridine, Dichloromethane (DCM), 0 °C | 2-((N-phenylsulfamoyl)methyl)benzoic acid |

| Diethylamine | Triethylamine (Et₃N), Dichloromethane (DCM), RT | 2-((N,N-diethylsulfamoyl)methyl)benzoic acid |

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid moiety offers a second reactive handle for derivatization, primarily through esterification and amidation. These reactions can be performed before or after the modification of the sulfonyl chloride group, allowing for strategic synthetic planning.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. One common approach is Fischer esterification, which involves heating the carboxylic acid in an excess of a simple alcohol (like methanol (B129727) or ethanol) with a strong acid catalyst, such as sulfuric acid (H₂SO₄). nih.gov The equilibrium of this reaction is driven towards the product by using the alcohol as the solvent. nih.gov An alternative, often milder, two-step process involves first converting the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride (SOCl₂), followed by the addition of the desired alcohol. chemrxiv.orglibretexts.org This method is particularly useful for more complex or acid-sensitive alcohols. chemrxiv.org

| Alcohol Reactant | Typical Reagents and Conditions | Product Structure |

|---|---|---|

| Methanol | Excess Methanol, conc. H₂SO₄ (cat.), Reflux | Methyl 2-((chlorosulfonyl)methyl)benzoate |

| Ethanol | 1) SOCl₂, Reflux; 2) Ethanol, Pyridine | Ethyl 2-((chlorosulfonyl)methyl)benzoate |

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is challenging because the basic amine deprotonates the acid to form an unreactive salt. libretexts.org This can be overcome by heating the ammonium (B1175870) carboxylate salt above 100 °C to drive off water and form the amide. libretexts.orgkhanacademy.org More controllably, amidation is achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid, allowing it to react with an amine under milder conditions. libretexts.orgkhanacademy.org Similar to esterification, the carboxylic acid can also be converted to an acid chloride with thionyl chloride (SOCl₂) and then reacted with a primary or secondary amine to yield the corresponding amide. khanacademy.orgmasterorganicchemistry.com

| Amine Reactant | Typical Reagents and Conditions | Product Structure |

|---|---|---|

| Benzylamine | Dicyclohexylcarbodiimide (DCC), DCM, RT | N-Benzyl-2-((chlorosulfonyl)methyl)benzamide |

| Piperidine | 1) SOCl₂, Reflux; 2) Piperidine, Et₃N | (2-((Chlorosulfonyl)methyl)phenyl)(piperidin-1-yl)methanone |

Transformations Involving the Methylene (B1212753) (-CH₂-) Bridge

The methylene group (-CH₂-) in this compound is at a benzylic position, meaning it is directly attached to the benzene (B151609) ring. This position is known to be more reactive than a typical alkyl C-H bond due to the ability of the benzene ring to stabilize intermediates like radicals and carbocations through resonance.

One key reaction is free-radical bromination, which can be selectively achieved at the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction would convert the methylene bridge to a brominated methine group (-CHBr-), providing a new site for subsequent nucleophilic substitution reactions.

Furthermore, the benzylic position is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the benzylic C-H bonds. Depending on the reaction conditions, this could potentially lead to the formation of a ketone at this position or, under harsher conditions, cleavage of the side chain to yield a dicarboxylic acid.

| Transformation | Typical Reagents and Conditions | Potential Product |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator), CCl₄, Reflux | 2-(Bromo(chlorosulfonyl)methyl)benzoic acid |

| Benzylic Oxidation | KMnO₄, H₂O, Heat | 2-((Chlorosulfonyl)carbonyl)benzoic acid |

Formation of Cyclic and Heterocyclic Architectures via Intramolecular Reactions

The presence of two reactive functional groups on the same scaffold allows for intramolecular reactions to form cyclic structures, particularly sultams (cyclic sulfonamides). nih.gov This strategy is a powerful tool for constructing fused heterocyclic ring systems. The general approach involves a two-step, one-pot sequence. First, the chlorosulfonyl group is reacted with an amine (e.g., ammonia or a primary amine) to form the corresponding sulfonamide derivative, as described in section 4.1.

In the second step, an intramolecular cyclization is induced. The nitrogen of the newly formed sulfonamide acts as a nucleophile, attacking the electrophilic carbon of the carboxylic acid group (which is often activated in situ) to form a new C-N bond. This results in the formation of a fused bicyclic product containing a six-membered sultam ring. Such benzisothiazine derivatives are important scaffolds in medicinal chemistry. nih.gov The synthesis of saccharin (B28170) derivatives from the related methyl 2-(chlorosulfonyl)benzoate exemplifies this type of intramolecular cyclization strategy.

| Step | Reactants & Reagents | Intermediate/Product |

|---|---|---|

| 1. Sulfonamide Formation | This compound + Ammonia (NH₃) | 2-((Aminosulfonyl)methyl)benzoic acid (Intermediate) |

| 2. Intramolecular Cyclization | Intermediate from Step 1, heated with a dehydrating agent (e.g., P₂O₅) or via acid chloride formation | 1,4-Dihydro-2,3-benzothiazin-4-one 2,2-dioxide |

Introduction of Diverse Chemical Scaffolds and Complex Molecular Structures

As a bifunctional building block, this compound is an excellent starting material for the synthesis of complex molecular structures. The ability to selectively address each reactive site allows for the stepwise or orthogonal introduction of different chemical fragments. This builds molecular complexity and allows for the creation of targeted structures for specific applications.

A prime example of this strategy is seen in the synthesis of complex pharmaceutical agents. For instance, related chlorosulfonyl benzoic acid derivatives are vital building blocks in the synthesis of drugs like Chlorthalidone. In such syntheses, the sulfonyl chloride is first reacted with an amine, and then the carboxylic acid part of the molecule is used in a subsequent cyclization reaction. This demonstrates how achiral, bifunctional scaffolds can serve as the foundation for constructing complex, multi-ring systems, including those with specific stereochemistry required for biological activity. The strategic functionalization of both the sulfonyl chloride and carboxylic acid groups enables the assembly of diverse and elaborate molecular architectures that would be difficult to access through other synthetic routes.

Based on a comprehensive search for scientific literature, there is insufficient public-facing data and research available for the specific chemical compound This compound (CAS Number: 1292209-81-4) to generate the detailed article as requested in the provided outline.

While the compound and its methyl ester derivative, Methyl 2-[(chlorosulfonyl)methyl]benzoate, are listed in chemical databases, there is a notable absence of published research detailing their specific applications in the areas outlined below:

Applications of 2 Chlorosulfonyl Methyl Benzoic Acid As a Versatile Synthetic Building Block

Contributions to the Synthesis of Specialized Reagents and Ligands

Research and application data are available for its isomers, such as 3-(Chlorosulfonyl)benzoic acid , which has been documented as a novel derivatization agent in analytical chemistry. nih.govacs.orgresearchgate.netplu.edu Similarly, other related but structurally distinct compounds like 2-Chloro-4-(methylsulfonyl)benzoic acid are known intermediates in the synthesis of herbicides. tcichemicals.comprepchem.comgoogle.com

However, generating content based on these related compounds would violate the explicit instruction to focus solely on "2-((Chlorosulfonyl)methyl)benzoic acid". Therefore, it is not possible to create a scientifically accurate and authoritative article that adheres to the strict parameters of the request.

Future Perspectives and Emerging Research Directions for 2 Chlorosulfonyl Methyl Benzoic Acid

Development of Highly Selective and Sustainable Synthetic Routes

The future of chemical synthesis for compounds like 2-((Chlorosulfonyl)methyl)benzoic acid is increasingly focused on green and sustainable practices. Traditional methods for preparing sulfonyl chlorides often rely on harsh reagents and produce significant waste. organic-chemistry.orggoogle.com Emerging research directions are centered on developing synthetic pathways that are more environmentally benign, selective, and atom-economical.

Key future developments include:

Green Chlorosulfonation Reagents: A significant shift is underway from conventional, often hazardous, chlorinating agents towards milder and safer alternatives. Research into reagents like N-chlorosuccinimide (NCS) and oxone in combination with alkali metal halides (KX) in aqueous media represents a promising frontier. organic-chemistry.orgrsc.orgresearchgate.net These methods reduce the reliance on toxic chemicals and often proceed under milder conditions. A patent for a related compound, 2-chlorosulfonyl-3-methyl benzoate, highlights a "green process" using a cascade method that avoids the need to isolate and purify intermediates, thereby minimizing solvent use and waste. google.com

Biocatalysis: The use of enzymes to perform complex chemical transformations under mild, aqueous conditions is a cornerstone of green chemistry. While biocatalytic chlorosulfonation is not yet established, the discovery and engineering of enzymes like arylsulfate sulfotransferases, which catalyze sulfate (B86663) group transfers, open a potential future avenue for the enzymatic synthesis or modification of sulfonyl-containing compounds. nih.govresearchgate.net Developing biocatalysts for the direct and selective introduction of the chlorosulfonylmethyl group onto a benzoic acid scaffold would represent a major breakthrough in sustainability.

Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems can dramatically reduce waste and improve efficiency. Future research will likely focus on developing novel catalysts for the direct C-H functionalization of toluene (B28343) derivatives to introduce the chlorosulfonylmethyl group or for the efficient oxidation of corresponding thiol or disulfide precursors. sci-hub.se Silica-supported catalysts, for example, have shown promise as reusable, green options for the sulfonation of aromatic compounds. researchgate.net

| Approach | Key Features | Advantages | References |

|---|---|---|---|

| Traditional Methods | Use of chlorosulfonic acid, SOCl₂, or Cl₂ gas. | Well-established procedures. | organic-chemistry.org |

| Green Reagents | N-chlorosuccinimide (NCS), Oxone-KX in water. | Milder conditions, reduced toxicity, easier workup. | organic-chemistry.orgrsc.orgresearchgate.net |

| Cascade Synthesis | Multi-step reactions in one pot without intermediate isolation. | Reduced solvent waste, improved efficiency. | google.com |

| Biocatalysis (Emerging) | Use of enzymes (e.g., sulfotransferases) for group transfer. | High selectivity, mild aqueous conditions, ultimate green approach. | nih.govresearchgate.net |

Exploration of Undiscovered Reactivity Modes and Novel Transformations

The presence of two distinct reactive functional groups on this compound offers significant opportunities for novel chemical transformations. While the classical reactivity of the carboxylic acid (e.g., esterification, amidation) and the sulfonyl chloride (e.g., sulfonamide formation) is well-understood, future research will delve into more complex and undiscovered reactivity modes. ontosight.ai

Emerging areas of exploration include:

Bifunctional Reactivity: Designing reactions that engage both functional groups simultaneously or in a programmed sequence can lead to the rapid construction of complex heterocyclic scaffolds. Intramolecular cyclization reactions, for example, could be triggered to form novel sultam-lactones or related fused ring systems.

Novel Sulfonyl Chloride Chemistry: The sulfonyl chloride group is not just a precursor to sulfonamides. It can participate in a variety of other reactions, including radical additions, [2+2] annulations, and serving as a source for sulfenes or sulfenyl groups. magtech.com.cn Exploring these less common reaction pathways with the unique substrate this compound could yield novel products with interesting properties.

Decarboxylative Functionalization: A modern strategy in organic synthesis involves using carboxylic acids as removable directing or activating groups. Recent advances have shown the potential for decarboxylative reactions on benzoic acids to form new carbon-carbon or carbon-heteroatom bonds. rsc.org Applying such strategies to this compound could enable the transformation of the carboxyl group into other functionalities, further expanding its synthetic utility.

Late-Stage Functionalization Handle: Derivatives of the title compound, such as its corresponding primary sulfonamide, could be repurposed as versatile handles for late-stage functionalization. Inspired by methods that can convert stable sulfonamides back into highly reactive sulfonyl chlorides under mild conditions, this approach would allow for the diversification of complex molecules at a late stage of a synthetic sequence. nih.gov

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The transition from batch to continuous flow manufacturing is a major trend in the chemical industry, offering enhanced safety, consistency, and scalability. The synthesis of sulfonyl chlorides, which can be highly exothermic and involve hazardous reagents, is particularly well-suited for this technology. rsc.org

Future research in this area will focus on:

Continuous Flow Synthesis: The development of robust continuous flow protocols for the synthesis of this compound and its derivatives is a key objective. Flow reactors provide superior control over reaction parameters such as temperature and mixing, minimizing the risk of thermal runaway and improving product purity. rsc.orgresearchgate.net Systems using continuous stirred-tank reactors (CSTRs) have already been developed for the scalable production of other aryl sulfonyl chlorides. dntb.gov.uamdpi.comresearchgate.net

Process Automation and Control: Integrating automated control systems with flow reactors is the next logical step. Using real-time monitoring and feedback loops allows for precise control over reaction conditions, ensuring consistent product quality and optimizing yields. dntb.gov.uamdpi.com This automation is crucial for enabling high-throughput synthesis, where libraries of derivatives can be rapidly produced for screening and discovery purposes.

Enhanced Safety and Scalability: Flow chemistry inherently improves safety by minimizing the volume of hazardous reagents present at any given time. This is particularly important when working with reagents like chlorosulfonic acid. researchgate.net The development of a fully integrated and automated flow synthesis of this compound would not only enhance laboratory safety but also provide a clear and scalable pathway for industrial production.

Expanding the Scope of Derivatization for Novel Chemical Entities

As a bifunctional building block, this compound holds immense potential for the creation of novel chemical entities for applications in medicine, materials science, and analytical chemistry.

Future directions for derivatization include:

Medicinal Chemistry Scaffolds: The sulfonyl and carboxylic acid groups are common pharmacophores. The compound can serve as a scaffold for generating libraries of new sulfonamides, esters, and amides. ontosight.aimdpi.com By reacting it with diverse amines and alcohols, a wide array of derivatives can be synthesized and screened for biological activity against various therapeutic targets. preprints.org

Novel Derivatizing Agents: The isomer 3-(chlorosulfonyl)benzoic acid has been successfully employed as a novel charge-switch derivatization agent for the sensitive analysis of lipids and other biomolecules by mass spectrometry. nih.gov This application works by tagging the analyte with a group that enhances its ionization efficiency and detection sensitivity. A significant future opportunity exists to explore this compound for similar applications in bioanalytical chemistry, potentially offering different selectivity or reactivity.

Polymer and Materials Science: The presence of two reactive sites makes this compound a candidate for use as a monomer in polymerization reactions. For example, it could be used to create specialized polyamides or polyesters containing pendant sulfonyl groups, which could then be further functionalized to tune the material's properties.

Computational Design of New Catalysts for this compound Transformations

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing new, more efficient catalysts. mdpi.com Applying these in silico techniques to the synthesis and transformation of this compound can accelerate discovery and optimization.

Key research avenues include:

Mechanistic Elucidation: Density Functional Theory (DFT) and other computational methods are powerful tools for studying the intricate mechanisms of chemical reactions, such as aromatic sulfonation. masterorganicchemistry.comnih.gov By modeling the transition states and intermediates, researchers can gain a deeper understanding of how catalysts function, what factors control selectivity, and how to overcome energy barriers. This knowledge is fundamental to designing improved synthetic processes.

In Silico Catalyst Screening: Instead of relying solely on empirical laboratory screening, computational tools can be used to design and evaluate potential catalysts in silico. mdpi.com By building models that correlate catalyst structure with activity and selectivity, researchers can identify promising candidates for synthesis and testing, saving significant time and resources. This approach could be used to design catalysts that can selectively activate either the carboxylic acid or the chlorosulfonyl group, or to develop catalysts for entirely new transformations of the molecule.

Predicting Reactivity: Computational methods can also be used to predict the reactivity of the molecule and its derivatives. For example, Hirshfeld surface analysis has been used to understand the non-covalent interactions that dictate the stability and reactivity of sulfonyl chlorides compared to their sulfonyl fluoride (B91410) counterparts. nih.gov Such analyses could predict how this compound will interact with different reagents or biological targets, guiding experimental design.

Compound Index

| Compound Name |

|---|

| This compound |

| 2-chlorosulfonyl-3-methyl benzoate |

| 3-(chlorosulfonyl)benzoic acid |

| N-chlorosuccinimide (NCS) |

| Oxone |

| Sulfuryl chloride (SOCl₂) |

| Chlorine (Cl₂) |

Q & A

Basic Research Question: How can researchers optimize the synthesis of 2-((chlorosulfonyl)methyl)benzoic acid to improve yield and purity?

Methodological Answer:

The synthesis of this compound often involves sulfonation and chlorination steps. Key parameters include:

- Catalyst Selection : Use FeCl₃ or H₂SO₄ for controlled sulfonation (avoiding over-sulfonation) .

- Reaction pH : Maintain a pH of 7–9 using sodium bicarbonate to stabilize intermediates and minimize side reactions .

- Purification : Employ recrystallization in ethanol/water mixtures to isolate the product with >85% purity.

Example Reaction Conditions:

| Reagent | Amount (mol) | Temperature | Time | Yield |

|---|---|---|---|---|

| Benzoic acid derivative | 1.0 | 80°C | 6 hr | 70% |

| ClSO₂H | 1.2 | Reflux | 4 hr | 85% |

For novel derivatives, validate purity via HPLC and elemental analysis .

Basic Research Question: What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorosulfonyl and methyl groups). For example, the methyl group typically resonates at δ 2.5–3.0 ppm .

- Infrared Spectroscopy (IR) : Identify key functional groups (S=O stretch at ~1370 cm⁻¹, C-Cl at ~750 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 249.6 for C₈H₇ClO₄S) .

- X-ray Crystallography : Resolve ambiguous structural features for novel derivatives .

Advanced Research Question: How can computational modeling resolve discrepancies between experimental and theoretical data for this compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the chlorosulfonyl group to predict hydrolysis rates. Compare with experimental kinetic data .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to explain unexpected stability trends .

- Validation : Cross-reference computed spectra (IR, NMR) with experimental data to identify systematic errors (e.g., solvent effects on chemical shifts) .

Advanced Research Question: What strategies mitigate instability of this compound in aqueous or biological systems?

Methodological Answer:

- pH Control : Store at pH 4–6 to slow hydrolysis of the sulfonyl chloride group .

- Lyophilization : Freeze-dry the compound to prevent moisture-induced degradation .

- Derivatization : Convert to stable sulfonamide analogs using primary amines (e.g., methylamine) .

Example Stability Data:

| Condition | Degradation Rate (t₁/₂) |

|---|---|

| pH 7.4 (aqueous) | 2 hours |

| pH 5.0 (buffer) | 24 hours |

| Lyophilized (dry) | >6 months |

Advanced Research Question: How can researchers resolve contradictory spectral data for derivatives of this compound?

Methodological Answer:

- Multi-Technique Correlation : Combine 2D NMR (COSY, HSQC) with high-resolution MS to distinguish regioisomers .

- Isotopic Labeling : Use ³⁵S-labeled analogs to track sulfonation sites in complex mixtures .

- Error Analysis : Quantify signal-to-noise ratios in XRD datasets to assess crystallographic ambiguity .

Advanced Research Question: What are the metabolic pathways of this compound in model organisms?

Methodological Answer:

- Phase I Metabolism : Incubate with liver microsomes (e.g., rat CYP450 enzymes) to identify hydroxylation or dechlorination products .

- Phase II Conjugation : Screen for glutathione (GSH) adducts using LC-MS/MS, focusing on sulfhydryl reactivity .

- Toxicity Profiling : Measure IC₅₀ values in hepatocyte assays to assess metabolite cytotoxicity .

Key Metabolites Identified:

| Metabolite ID | Structure | Abundance |

|---|---|---|

| M01 | Hydroxybenzoic acid derivative | 45% |

| M02 | GSH-conjugated sulfonate | 30% |

Basic Research Question: What synthetic routes avoid hazardous reagents while maintaining scalability?

Methodological Answer:

- Greener Catalysts : Replace thionyl chloride with ionic liquids (e.g., [BMIM]Cl) for safer chlorination .

- Flow Chemistry : Use microreactors to minimize exposure to volatile intermediates (e.g., ClSO₂H) .

- Waste Reduction : Recycle unreacted starting materials via column chromatography with biodegradable solvents (e.g., ethyl acetate) .

Advanced Research Question: How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Hammett Analysis : Correlate σₚ values of substituents (e.g., electron-withdrawing groups) with reaction rates in SNAr mechanisms .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to determine rate-limiting steps (e.g., C-S bond cleavage) .

- Crystallographic Studies : Resolve transition-state geometries using time-resolved XRD .

Basic Research Question: How should researchers handle discrepancies in reported melting points or spectral data?

Methodological Answer:

- Reproducibility Checks : Repeat synthesis and characterization under standardized conditions (e.g., heating rate in DSC for melting points) .

- Batch Analysis : Compare multiple batches to identify impurities (e.g., residual solvents affecting melting points) .

- Data Harmonization : Cross-validate with databases like NIST Chemistry WebBook for consensus values .

Advanced Research Question: What computational tools predict the biological activity of novel derivatives?

Methodological Answer:

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptor count .

- Molecular Docking : Screen against target proteins (e.g., carbonic anhydrase) to prioritize candidates for in vitro testing .

- ADMET Prediction : Use SwissADME to forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.